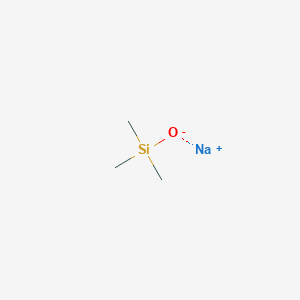

Sodium trimethylsilanolate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

18027-10-6 |

|---|---|

Molekularformel |

C3H10NaOSi |

Molekulargewicht |

113.19 g/mol |

IUPAC-Name |

sodium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3; |

InChI-Schlüssel |

VHQSQWCOIYFCCJ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[O-].[Na+] |

Isomerische SMILES |

C[Si](C)(C)[O-].[Na+] |

Kanonische SMILES |

C[Si](C)(C)O.[Na] |

Andere CAS-Nummern |

18027-10-6 |

Piktogramme |

Corrosive |

Verwandte CAS-Nummern |

1066-40-6 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of Sodium Trimethylsilanolate from Hexamethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sodium trimethylsilanolate from hexamethyldisiloxane (B120664). This compound is a versatile and highly reactive organosilicon compound with significant applications in organic synthesis and materials science.[1][2] In the pharmaceutical industry, it is utilized in drug formulation processes to enhance the solubility and stability of active ingredients.[1] This document outlines the fundamental reaction, detailed experimental protocols, and quantitative data to support researchers and professionals in its effective synthesis and application.

Core Reaction Pathway

The synthesis of this compound from hexamethyldisiloxane is typically achieved through the cleavage of the Si-O-Si bond in hexamethyldisiloxane by a strong sodium base, such as sodium hydroxide (B78521). The overall reaction is a nucleophilic attack on one of the silicon atoms of hexamethyldisiloxane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from hexamethyldisiloxane based on established laboratory procedures.

| Parameter | Value | Source |

| Reactants | ||

| Hexamethyldisiloxane | 0.1 mol (16.24 g) | [3][4] |

| Sodium Hydroxide | 0.2 mol (8.0 g) | [3][4] |

| Solvent | ||

| 1,2-Dimethoxyethane (B42094) (DME) | 100 cm³ | [3][4] |

| Reaction Conditions | ||

| Temperature | Reflux | [3][4] |

| Time | 72 hours | [3][4] |

| Product | ||

| This compound | 11.18 g (49.8% yield) | [4] |

| Appearance | Almost white hygroscopic crystals | [4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from hexamethyldisiloxane.

Materials:

-

Hexamethyldisiloxane

-

Sodium hydroxide

-

1,2-Dimethoxyethane (DME)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of 16.24 g (0.1 mol) of hexamethyldisiloxane in 100 cm³ of 1,2-dimethoxyethane (DME), add 8.0 g (0.2 mol) of sodium hydroxide.[3][4]

-

Heat the reaction mixture to reflux and stir vigorously for 72 hours.[3][4]

-

After the reaction is complete, cool the mixture and filter to separate the solid product.[4]

-

Wash the crude residue with two 50 cm³ portions of boiling DME.[4]

-

Combine the filtrate and washings and evaporate to dryness using a rotary evaporator.[4]

-

The crude product can be further purified by azeotropic drying with two 100 cm³ portions of toluene to yield almost white hygroscopic crystals of this compound.[4] An alternative purification method for the dry solid is sublimation at 130-150°C under high vacuum.[5]

Reaction Mechanism and Visualization

The synthesis proceeds via the nucleophilic attack of the hydroxide ion on a silicon atom of hexamethyldisiloxane, leading to the cleavage of the siloxane bond and the formation of trimethylsilanol (B90980) and this compound. The trimethylsilanol formed can then react with another equivalent of sodium hydroxide to produce a second molecule of this compound and water.

Caption: Synthesis of this compound.

This guide provides a foundational understanding and practical protocol for the synthesis of this compound. For further applications and specific reaction optimizations, consulting the primary literature is recommended. The versatility of this compound as a reagent in organic synthesis, particularly in ester hydrolysis and as a base, makes it a valuable tool for researchers in drug development and materials science.[3][6][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. sodium;trimethyl(oxido)silane | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 18027-10-6 [chemicalbook.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Buy this compound | 18027-10-6 [smolecule.com]

In-Depth Technical Guide: The Reaction of Sodium Trimethylsilanolate with Atmospheric Moisture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium trimethylsilanolate ((CH₃)₃SiONa) is a highly reactive organosilicon compound utilized as a potent nucleophile and base in a variety of chemical transformations, including ester and nitrile hydrolysis.[1] Its efficacy is intrinsically linked to its anhydrous state; exposure to atmospheric moisture leads to rapid decomposition. This guide provides a comprehensive technical overview of the reaction between this compound and atmospheric water vapor, detailing the reaction mechanism, byproducts, and analytical methodologies for its characterization. The information presented herein is intended to equip researchers with the necessary knowledge for the effective handling, application, and analysis of this versatile reagent.

Reaction with Atmospheric Moisture

This compound is exceptionally hygroscopic and reacts readily with water from the atmosphere in a hydrolysis reaction. This process is generally rapid and exothermic. The primary chemical transformation involves the protonation of the trimethylsilanolate anion by water to form trimethylsilanol, which then readily condenses to hexamethyldisiloxane, and sodium hydroxide (B78521) as a byproduct.

The overall reaction can be summarized as follows:

2 (CH₃)₃SiONa + H₂O → [(CH₃)₃Si]₂O + 2 NaOH

This reaction is effectively irreversible under standard conditions. The formation of sodium hydroxide, a strong base, can influence subsequent reactions and necessitates careful consideration in experimental design.

Quantitative Data

Precise kinetic and thermodynamic data for the reaction of solid this compound with atmospheric moisture are not extensively reported in the literature. However, based on its known reactivity, the following tables provide illustrative quantitative data that can be expected.

Table 1: Illustrative Reaction Kinetics at 25°C

| Parameter | Value | Method of Determination |

| Reaction Half-life (50% RH) | < 5 minutes | Gravimetric Analysis |

| Reaction Order (with respect to H₂O) | Pseudo-first order | Gravimetric Analysis |

| Activation Energy (Ea) | Estimated Low | Not Experimentally Determined |

Table 2: Product Yield from Hydrolysis

| Reactant | Product | Theoretical Yield (%) |

| This compound | Sodium Hydroxide | 100 |

| This compound | Hexamethyldisiloxane | 100 |

Experimental Protocols

Gravimetric Analysis for Hygroscopic Properties

This protocol determines the rate of moisture absorption by this compound.

Methodology:

-

A precisely weighed sample of anhydrous this compound (approximately 100 mg) is placed in a tared sample pan of a dynamic vapor sorption (DVS) analyzer or a climate-controlled microbalance.

-

The sample is exposed to a continuous stream of nitrogen gas with a controlled relative humidity (e.g., 50% RH) at a constant temperature (e.g., 25°C).

-

The mass of the sample is recorded over time.

-

The rate of mass gain is used to determine the kinetics of water absorption.[2][3]

Quantification of Sodium Hydroxide Byproduct by Titration

This protocol quantifies the amount of sodium hydroxide formed upon complete hydrolysis of this compound.

Methodology:

-

A known mass of this compound (approximately 500 mg) is added to a flask containing 50 mL of deionized water to ensure complete hydrolysis.

-

A few drops of a suitable indicator (e.g., phenolphthalein) are added to the solution.

-

The solution is titrated with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached, as indicated by a color change.[4][5]

-

The amount of sodium hydroxide is calculated from the volume of HCl solution used.

In-situ Infrared (IR) Spectroscopy

This protocol monitors the chemical changes during the hydrolysis of this compound in real-time.

Methodology:

-

A thin film of this compound is deposited on an IR-transparent substrate (e.g., a KBr pellet) inside a controlled-environment chamber.

-

The chamber is purged with dry nitrogen.

-

An initial IR spectrum is recorded.

-

A stream of humidified air is introduced into the chamber.

-

IR spectra are recorded at regular intervals to monitor the disappearance of the Si-O⁻ stretching band of the silanolate and the appearance of bands corresponding to O-H (from NaOH and adsorbed water) and Si-O-Si (from hexamethyldisiloxane).[6][7]

Visualizations

Signaling Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Method of Analysis for Sodium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 6. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Solubility of Sodium Trimethylsilanolate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of sodium trimethylsilanolate in two common organic solvents: tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). This document is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work.

Core Findings: Solubility Data

| Solvent | Molar Mass of NaOSi(CH₃)₃ ( g/mol ) | Concentration of Commercial Solution (mol/L) | Minimum Solubility ( g/100 mL) |

| Tetrahydrofuran (THF) | 112.18 | 1.0 | 11.22 |

| Dichloromethane (DCM) | 112.18 | 1.0 | 11.22 |

Note: The minimum solubility is calculated assuming the volume of the solvent does not significantly change upon dissolution of the solute.

Qualitative assessments found in the literature describe this compound as "very soluble" in diethyl ether and benzene, and "moderately soluble" in petroleum ether.[5][6] This aligns with the observation of high solubility in the less polar aprotic solvents THF and dichloromethane.

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in THF, dichloromethane, or other solvents, the following gravimetric method is recommended.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., THF, dichloromethane), anhydrous

-

Analytical balance

-

Vials with screw caps (B75204) or other sealable containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringe filters (PTFE, 0.2 µm)

-

Syringes

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of solid this compound to a known volume or mass of the solvent in a sealable vial.

-

Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to settle for a short period to let the excess solid precipitate.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume or mass of the solution transferred.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a desiccator under vacuum can be used.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish containing the dried this compound.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

Express the solubility in the desired units, such as g/100 mL or g/100 g of solvent.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

References

- 1. This compound solution 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 1M solution in dichloromethane, AcroSeal™, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound, 1M solution in dichloromethane, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]

- 4. This compound, 1M solution in dichloromethane, AcroSeal , Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 5. This compound | 18027-10-6 [chemicalbook.com]

- 6. This compound CAS#: 18027-10-6 [m.chemicalbook.com]

Unraveling the Solid-State Architecture of Sodium Trimethylsilanolate: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – Sodium trimethylsilanolate (NaOSi(CH₃)₃), a versatile organosilicon reagent pivotal in organic synthesis and materials science, presents a fascinating case study in solid-state chemistry. This technical guide offers an in-depth exploration of the current understanding of its crystal structure and the potential for polymorphism, tailored for researchers, scientists, and professionals in drug development. While a definitive, complete crystal structure of simple this compound remains elusive in publicly accessible literature, substantial evidence points towards a complex, aggregated nature in the solid state.

The Elusive Crystal Structure: A Picture of Aggregation

This tendency to form complex structures is highlighted by the successful crystallographic characterization of a related, more complex salt, undecasodium decatrimethylsilanolate hydroxide (B78521), [Na₁₁(OSiMe₃)₁₀(OH)].[1]

A strong indicator for the likely structural motif of this compound comes from its potassium analog, potassium trimethylsilanolate (KOSi(CH₃)₃). The crystal structure of this compound has been determined to be a tetrameric cubane-type cluster, {[KOSi(CH₃)₃]₄}. This structure features a central cube-like core composed of alternating potassium and oxygen atoms, with the trimethylsilyl (B98337) groups extending outwards. It is highly probable that this compound adopts a similar aggregated structure.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃H₉NaOSi | [2][3][4] |

| Molecular Weight | 112.18 g/mol | [2][3][4] |

| Appearance | White to beige or light yellow powder | [2][4] |

| Melting Point | 230 °C (decomposes) | [5] |

| ¹H NMR (DMSO-d₆, δ in ppm) | -0.22 (s, 9H, (CH₃)₃Si) | [6] |

| ¹³C NMR (DMSO-d₆, δ in ppm) | 5.42 ((CH₃)₃Si) | [6] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3648, 3399, 2952, 2897, 1284, 1252, 1239, 948, 883, 832, 747 | [6] |

Polymorphism: An Unexplored Frontier

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.

To date, there have been no specific studies published that investigate the polymorphism of this compound. The lack of a definitive crystal structure for a single polymorph naturally precludes a detailed understanding of its polymorphic landscape. However, the potential for polymorphism should not be discounted, especially given its aggregated nature and the possibility of different packing arrangements of the clusters or the formation of solvates with different crystal structures.

The investigation into the potential polymorphism of this compound would require a systematic screening process.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hexamethyldisiloxane (B120664) with sodium hydroxide.

Procedure:

-

To a stirred solution of hexamethyldisiloxane (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane (B42094) (DME), add sodium hydroxide (2 equivalents).

-

The reaction mixture is vigorously stirred at reflux temperature for an extended period (e.g., 72 hours).

-

After cooling, the mixture is filtered, and the crude product is washed with a hot solvent (e.g., DME).

-

The filtrate and washings are combined and the solvent is removed under reduced pressure.

-

The crude product is then azeotropically dried with toluene (B28343) to yield this compound as a hygroscopic crystalline solid.[6]

Purification can be achieved by sublimation at 130-150 °C under high vacuum.[7]

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD): The definitive method for crystal structure determination.

-

Crystal Growth: Grow single crystals of sufficient size and quality. This is often the most challenging step and may involve techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and assess sample purity.

-

Sample Preparation: A finely ground powder of the sample is placed in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Thermal analysis techniques used to study phase transitions and thermal stability.

-

DSC: A small amount of the sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured. This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.

-

TGA: The mass of a sample is monitored as a function of temperature or time. This provides information on thermal stability, decomposition, and the presence of solvates.

The Aggregated Structure: A Conceptual Model

Based on the evidence for aggregation and the known structure of the potassium analog, a conceptual model for the structure of this compound in the solid state can be proposed.

Future Directions

The definitive elucidation of the crystal structure of simple this compound and a thorough investigation of its potential polymorphism are important areas for future research. Such studies would provide valuable insights into its solid-state behavior and could lead to a better understanding and control of its reactivity and physical properties. The development of reliable protocols for the growth of high-quality single crystals will be a critical first step in achieving these goals.

This technical guide summarizes the current state of knowledge on the crystal structure and polymorphism of this compound. While a complete picture is yet to be unveiled, the available data strongly suggests a complex and fascinating solid-state chemistry for this important organosilicon compound.

References

- 1. Sodium trimethylsiloxide - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C3H9NaOSi | CID 23672319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 18027-10-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 18027-10-6 [chemicalbook.com]

An In-depth Technical Guide to ¹H and ²⁹Si NMR Spectroscopic Data for Sodium Trimethylsilanolate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for sodium trimethylsilanolate (NaOSi(CH₃)₃), a versatile and powerful reagent in organic and organosilicon chemistry. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It details experimental protocols, presents spectroscopic data in a clear format, and visualizes key processes.

Spectroscopic Data

The following tables summarize the reported ¹H and ²⁹Si NMR spectroscopic data for this compound. It is important to note that the chemical shifts can be influenced by the solvent and the presence of coordinating species.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference Compound |

| -0.20 | Singlet | DMSO-d₆ | Tetramethylsilane (TMS) |

Note: The integration reported in one study as 27H suggests the presence of a complex or an aggregated species in solution.[1]

Table 2: ²⁹Si NMR Spectroscopic Data for this compound Complexes

| Compound | Chemical Shift (δ) ppm | Solvent | Reference Compound |

| This compound-hexamethylphosphortriamide complex | Not specified in abstract, requires database access | Toluene-d₈ | Tetramethylsilane (TMS) |

Note: The exact chemical shift for the complex was not available in the immediate search results but is documented in the literature.[2] ²⁹Si NMR chemical shifts have a wide range, making this technique excellent for determining the chemical environment of silicon compounds.[3]

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful consideration of its reactivity and the specific challenges associated with ²⁹Si NMR.

2.1. Sample Preparation

This compound is highly sensitive to moisture and reacts rapidly with water and other protic solvents.[4] Therefore, all sample preparation must be conducted under an inert atmosphere (e.g., argon or nitrogen) using a glove box or Schlenk line techniques.

-

Solvent Selection : Anhydrous deuterated solvents are essential. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆), toluene-d₈, or tetrahydrofuran-d₈ (THF-d₈).[1][2][5] The choice of solvent can affect the chemical shifts and the aggregation state of the compound in solution.

-

Procedure :

-

Dry the NMR tube in an oven and cool it under a stream of inert gas.

-

In a glove box, weigh the desired amount of this compound and transfer it to the NMR tube.

-

Add the appropriate volume of anhydrous deuterated solvent using a syringe.

-

Cap the NMR tube securely before removing it from the inert atmosphere.

-

2.2. ¹H NMR Spectroscopy

Proton NMR is instrumental in confirming the presence of the trimethylsilyl (B98337) groups and assessing the purity of the sample.[6]

-

Instrumentation : A standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is suitable.

-

Parameters :

-

Reference : Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[1]

-

Acquisition : Standard pulse sequences are generally sufficient.

-

Relaxation : The relaxation times for protons in the trimethylsilyl group are typically short enough for rapid data acquisition.

-

2.3. ²⁹Si NMR Spectroscopy

²⁹Si NMR provides direct information about the silicon environment but presents several technical challenges.[3]

-

Challenges :

-

Low Natural Abundance : The magnetically active ²⁹Si isotope has a natural abundance of only 4.7%.[7]

-

Long Relaxation Times : The spin-lattice relaxation times (T₁) for ²⁹Si nuclei can be long, requiring extended experimental times.

-

Negative Nuclear Overhauser Effect (NOE) : Broadband proton decoupling can lead to signal suppression or nulling due to the negative gyromagnetic ratio of ²⁹Si.[7][8]

-

Background Signals : A broad signal around -110 ppm from the glass of the NMR tube and the probe itself is often present.[3]

-

-

Instrumentation and Techniques :

-

Spectrometer : A high-field spectrometer (e.g., Bruker AM-500) is beneficial for improving sensitivity.[2]

-

Pulse Sequences : Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signal if the silicon is coupled to protons.

-

Relaxation Agents : Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(AcAc)₃), can shorten the T₁ relaxation times and allow for faster data acquisition without significantly shifting the signals.[7]

-

Gated Decoupling : To mitigate the negative NOE, inverse-gated decoupling sequences are often employed. This involves turning on the proton decoupler only during signal acquisition.

-

Background Subtraction : If the background signal from the probe interferes with the signals of interest, a spectrum of a blank sample can be acquired and subtracted from the sample spectrum.[3]

-

Visualizations

3.1. Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of hexamethyldisiloxane (B120664) with sodium hydroxide (B78521) in a suitable solvent like 1,2-dimethoxyethane (B42094) (DME).[1]

Caption: Synthesis of this compound.

3.2. General NMR Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is outlined below.

Caption: General NMR Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 4. chemicalbook.com [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 18027-10-6 | Benchchem [benchchem.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. pascal-man.com [pascal-man.com]

thermal stability and decomposition temperature of sodium trimethylsilanolate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Trimethylsilanolate

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of reagents is paramount. This compound (NaOSi(CH₃)₃) is a versatile organosilicon compound utilized as a potent nucleophile, a base in organic synthesis, and a precursor in materials science.[1][2] Its effectiveness in these roles is intrinsically linked to its stability under thermal stress. This guide provides a comprehensive overview of the thermal stability and decomposition characteristics of this compound, consolidating available data, outlining experimental methodologies for its assessment, and illustrating key processes.

Thermal Decomposition Temperature

The decomposition temperature of this compound has been reported across various sources, with some variation in the exact values. These discrepancies may arise from differences in experimental conditions, such as heating rate, atmospheric purity, and sample purity. The reported decomposition temperatures are summarized below.

| Parameter | Value (°C) | Source(s) |

| Decomposition Temperature | 230 (dec.) | [1][3][4][5][6][7] |

| Decomposition Temperature | 150 (dec.) |

(dec.) denotes decomposition.

Thermal Stability Profile

This compound is a hygroscopic solid that exhibits conditional stability.[8] Its thermal behavior is highly dependent on the surrounding atmosphere.

-

Under Inert Conditions: The compound is stable when stored in sealed containers under a dry, inert atmosphere, such as nitrogen or argon.[9][10]

-

In the Presence of Air and Moisture: The material's stability is compromised in the presence of moisture. It decomposes slowly upon contact with moist air and reacts rapidly with water, a reaction that may lead to ignition.[9][10][11] This high hydrolytic sensitivity is a critical consideration for its handling and storage.[5][7]

-

Incompatible Materials: Contact with acids, alcohols, ketones, esters, carbon dioxide, and halogens should be avoided as these can induce decomposition.[9][11] Exposure to elevated temperatures, open flames, or sparks can also lead to the evolution of irritating and caustic vapors.[9][11]

Decomposition Products

Thermal decomposition of this compound, particularly under uncontrolled conditions such as in a fire or in the presence of reactive substances, yields several hazardous products.

-

Primary Decomposition Products: In the presence of moisture or upon thermal breakdown, the primary hazardous decomposition products are sodium hydroxide (B78521) and hexamethyldisiloxane.[9][11] Caustic organic vapors are also generated.[9][10][11]

-

Hazardous Combustion Products: When involved in a fire, thermal decomposition can lead to the release of additional hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), silicon dioxide, and sodium oxides.[12][13]

Experimental Protocol for Thermal Analysis

While specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not detailed in the available literature, a standard methodology can be outlined for determining its thermal properties. The following protocols are based on general procedures for the thermal analysis of reactive, air-sensitive salts.[14][15]

Objective

To determine the onset decomposition temperature and characterize the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Instrumentation and Materials

-

Instruments: A calibrated Differential Scanning Calorimeter and a Thermogravimetric Analyzer.[14][15]

-

Sample: this compound, 95%+ purity.

-

Crucibles: Hermetically sealed crucibles (e.g., gold or aluminum for DSC, ceramic for TGA) to contain the sample and prevent reaction with the atmosphere.[14]

-

Atmosphere: High-purity nitrogen or argon gas for purging the instrument.

-

Glovebox: An inert atmosphere glovebox (e.g., argon-filled) for sample preparation.

Experimental Procedure

-

Sample Preparation: Due to the high moisture sensitivity of this compound, all sample handling and loading into crucibles must be performed inside an inert atmosphere glovebox.[9][14]

-

TGA Protocol:

-

Weigh an empty, tared TGA crucible.

-

Place 5-10 mg of the this compound sample into the crucible and record the precise weight.

-

Load the sample into the TGA instrument.

-

Purge the furnace with inert gas (e.g., argon or nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C) at a controlled, linear heating rate (e.g., 5-10 °C/min).[14]

-

Record the sample mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

-

DSC Protocol:

-

Weigh an empty, tared hermetically sealed DSC crucible and lid.[14]

-

Place 2-5 mg of the sample into the crucible.

-

Securely seal the crucible using a mechanical sealer to prevent any leakage or atmospheric contamination.[14]

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Heat the sample and reference at a constant, linear rate (e.g., 5-10 °C/min) under a continuous inert gas purge.[14]

-

Record the differential heat flow between the sample and the reference as a function of temperature.[16] Endothermic or exothermic peaks can indicate phase transitions or decomposition events.

-

Data Analysis

-

From TGA: The decomposition temperature is determined by analyzing the mass loss curve. The onset temperature of the significant mass loss step is typically reported as the decomposition temperature.

-

From DSC: The DSC thermogram will show changes in heat flow. A sharp endothermic or exothermic peak that corresponds to the mass loss seen in TGA confirms the decomposition event. The onset temperature of this peak provides the decomposition temperature.[15]

Visualized Experimental Workflow

The logical flow for determining the thermal stability of this compound via thermal analysis is depicted below.

Caption: Workflow for Thermal Analysis of this compound.

References

- 1. 三甲基硅酸钠 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#:18027-10-6 | Chemsrc [chemsrc.com]

- 5. This compound | 18027-10-6 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound CAS#: 18027-10-6 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. publications.anl.gov [publications.anl.gov]

- 15. inis.iaea.org [inis.iaea.org]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Handling and Storage of Anhydrous Sodium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

Anhydrous sodium trimethylsilanolate is a versatile and highly reactive organosilicon compound utilized in a range of applications, from organic synthesis to materials science.[1] Its utility as a potent nucleophile and a precursor for other organosilicon compounds necessitates a thorough understanding of its properties to ensure safe and effective handling.[2] This guide provides a comprehensive overview of the critical aspects of managing anhydrous this compound in a laboratory setting, with a focus on safety, stability, and proper storage.

Core Properties and Hazards

Anhydrous this compound is a combustible solid, typically appearing as an off-white to tan powder.[3][4] It is highly sensitive to moisture and will react vigorously with water, potentially leading to ignition.[3][4][5] This water-reactive nature is a primary hazard, and contact with moist air can also cause slow decomposition.[3][4][5] Upon contact with water or decomposition, it can form sodium hydroxide, hexamethyldisiloxane, and caustic organic vapors.[3][4] The material itself is corrosive and can cause severe skin burns and eye damage.[4][6] Inhalation may lead to respiratory irritation, sneezing, and burns.[3][4][6]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict handling protocols must be followed. All operations involving anhydrous this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box under an inert atmosphere.[7][8][9] It is crucial to avoid the formation of dust during handling.[5][6]

Table 1: Personal Protective Equipment (PPE) for Handling Anhydrous this compound

| Category | Recommended PPE | Specifications and Remarks |

| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn for all quantities. A face shield is necessary when there is a splash potential or when handling larger quantities.[7] |

| Hand Protection | Neoprene or nitrile rubber gloves | These provide adequate protection against accidental contact. For prolonged or direct contact, consult specific chemical resistance guides.[5][7][9] |

| Body Protection | Flame-resistant (FR) or NOMEX lab coat | Must be worn over clothing made of natural fibers.[10] |

| Respiratory Protection | NIOSH-certified dust and mist respirator (orange cartridge) | Required when exposure to dust may occur and engineering controls are insufficient.[4] |

| Footwear | Closed-toed shoes | Standard laboratory practice for handling hazardous chemicals.[7][9][11] |

Storage and Incompatibility

Proper storage is paramount to maintaining the integrity and safety of anhydrous this compound. It is stable when stored under an inert atmosphere, such as dry nitrogen or argon, in tightly sealed containers.[3][4][5] Containers should be dated upon receipt and opening to track their age.[8][10]

Table 2: Storage Conditions for Anhydrous this compound

| Parameter | Recommendation | Rationale |

| Atmosphere | Under a dry, inert atmosphere (Nitrogen or Argon) | Prevents reaction with atmospheric moisture.[3][4][5] |

| Temperature | Cool, dry location | Minimizes decomposition and reaction with ambient moisture.[7][9][11] Store away from heat, open flames, and sparks.[4][5] |

| Container | Tightly sealed original container | Prevents exposure to air and moisture.[5] |

| Segregation | Segregate from incompatible materials | Prevents hazardous reactions.[7][9] |

Anhydrous this compound is incompatible with a wide range of substances. Contact with these materials can lead to vigorous and potentially hazardous reactions.

Table 3: Incompatible Materials with Anhydrous this compound

| Class of Substance | Specific Examples |

| Water and Moist Air | Humidity, condensation |

| Acids | Mineral acids, organic acids |

| Alcohols | Methanol, ethanol |

| Oxidizing Agents | Peroxides, nitrates |

| Carbon Dioxide | Gaseous or solid (dry ice) |

| Esters | Ethyl acetate |

| Halogens | Chlorine, bromine |

| Ketones | Acetone |

Hazardous Reactions and Logical Relationships

The primary hazard associated with anhydrous this compound stems from its reactivity with protic sources and other electrophilic compounds. The following diagram illustrates the logical relationships leading to hazardous situations.

Caption: Logical diagram illustrating the reaction pathways leading to hazardous conditions when handling anhydrous this compound.

Experimental Protocols: General Guidelines for Handling Water-Reactive Solids

While specific experimental protocols for anhydrous this compound are often procedure-dependent, the following general methodology for handling air- and moisture-sensitive solids should be adapted.

Objective: To safely transfer and use anhydrous this compound in a reaction.

Materials:

-

Anhydrous this compound in its original sealed container.

-

Glove box with an inert atmosphere (e.g., nitrogen or argon).

-

Dry, clean glassware (oven-dried and cooled under vacuum or inert gas).

-

Spatulas and other necessary utensils (oven-dried).

-

Anhydrous solvents.

-

Appropriate PPE (see Table 1).

Procedure:

-

Preparation:

-

Ensure the glove box is purged and has a low oxygen and moisture content.

-

Place all necessary dry glassware, utensils, and the sealed container of this compound inside the glove box antechamber.

-

Cycle the antechamber as per the glove box's standard operating procedure to remove air and moisture.

-

-

Transfer within the Glove Box:

-

Move all items from the antechamber into the main glove box chamber.

-

Allow the container of this compound to equilibrate to the glove box temperature to prevent condensation.

-

Carefully open the container.

-

Using a dry spatula, weigh the desired amount of the solid into a tared, dry reaction vessel.

-

Promptly and tightly reseal the original container of this compound.

-

-

Reaction Setup:

-

Add any anhydrous solvent and other reagents to the reaction vessel as required by the specific experimental procedure.

-

If the reaction is to be performed outside the glove box, ensure the reaction vessel is sealed with a septum or other appropriate means to maintain an inert atmosphere.

-

-

Post-Handling and Cleanup:

Spill and Emergency Procedures

In the event of a spill, evacuate unnecessary personnel and ventilate the area.[3][5] Eliminate all ignition sources.[3][5] Do not use water to clean up the spill.[3][4] Instead, cover the spill with powdered lime or sand to smother it.[10] Sweep or shovel the spilled material into a dry, appropriate container for disposal.[3][5] For fires involving this compound, use a Class D fire extinguisher, foam, carbon dioxide, or dry chemical.[3][4][7] Do not use water spray , as it will generate volatile and flammable organics.[3][4][6]

In case of personal exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][5] If inhaled, move the individual to fresh air.[3]

By adhering to these stringent handling and storage protocols, researchers can safely harness the synthetic utility of anhydrous this compound while minimizing the risks associated with its reactivity. Always consult the most recent Safety Data Sheet (SDS) for the specific product in use before beginning any work.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. gelest.com [gelest.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. gelest.com [gelest.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. uab.edu [uab.edu]

- 8. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 9. auburn.edu [auburn.edu]

- 10. ors.od.nih.gov [ors.od.nih.gov]

- 11. Water-reactive Materials - Lab Safety - Grand Valley State University [gvsu.edu]

Sodium Trimethylsilanolate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium trimethylsilanolate (NaOTMS) is a versatile and powerful nucleophilic reagent in organic chemistry, valued for its high reactivity, solubility in organic solvents, and utility under mild reaction conditions.[1][2] This technical guide provides an in-depth overview of its core applications, including the hydrolysis of esters and nitriles, and its role as a base in cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development, particularly in the field of drug discovery and synthesis.

Introduction

This compound, with the chemical formula (CH₃)₃SiONa, is an organosilicon compound that serves as a soluble equivalent of sodium hydroxide (B78521) in non-aqueous media.[3] Its utility stems from the strong nucleophilicity of the silanolate oxygen and the steric bulk of the trimethylsilyl (B98337) group, which influences its reactivity and selectivity.[1] This guide will explore its synthesis, physicochemical properties, and key applications as a nucleophilic reagent.

Physicochemical Properties

This compound is typically a white to off-white, hygroscopic solid.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉NaOSi | [5] |

| Molecular Weight | 112.18 g/mol | [5] |

| Melting Point | 230 °C (decomposes) | [4] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) | [3] |

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory preparations are detailed below.

From Hexamethyldisiloxane (B120664) and Sodium Hydroxide

This method provides a straightforward route to this compound from readily available starting materials.

Experimental Protocol:

-

To a stirred solution of hexamethyldisiloxane (0.1 mol) in 100 cm³ of 1,2-dimethoxyethane (B42094) (DME), add 8.0 g of sodium hydroxide (0.2 mol).

-

Heat the reaction mixture to reflux and stir vigorously for 72 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble residues.

-

Wash the collected solid with two 50 cm³ portions of boiling DME.

-

Combine the filtrate and washings and evaporate to dryness under reduced pressure.

-

To ensure the complete removal of water, azeotropically dry the crude product with two 100 cm³ portions of toluene (B28343).

-

The resulting nearly white, hygroscopic crystals of this compound can be used without further purification.

From Trimethylsilanol (B90980) and Sodium Hydride

This method is suitable for generating the anhydrous salt.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place a 60% dispersion of sodium hydride (0.022 mol) in mineral oil.

-

Wash the sodium hydride with dry hexane (B92381) (3 x 10 mL) to remove the mineral oil, decanting the hexane washings carefully under a stream of nitrogen.

-

Add 50 mL of anhydrous tetrahydrofuran (B95107) (THF) to the flask.

-

To the stirred suspension of sodium hydride in THF, add a solution of trimethylsilanol (0.020 mol) in 10 mL of anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting slurry of this compound in THF can be used directly in subsequent reactions, or the solvent can be removed under reduced pressure to yield the solid product.

Applications as a Nucleophilic Reagent

Hydrolysis of Esters to Carboxylic Acids

This compound is a highly effective reagent for the saponification of a wide range of esters to their corresponding carboxylic acids under mild, anhydrous conditions.[6] This method is particularly useful for substrates that are sensitive to aqueous acidic or basic conditions. The reaction is believed to proceed via a nucleophilic attack of the silanolate on the ester carbonyl, followed by the departure of the alkoxide.

Quantitative Data for Ester Hydrolysis:

The following table summarizes the reaction of various esters with this compound in tetrahydrofuran (THF) at room temperature.[6]

| Entry | Ester Substrate | Time (h) | Yield (%) |

| 1 | Methyl benzoate | 1 | 97 |

| 2 | Ethyl benzoate | 1.5 | 95 |

| 3 | Isopropyl benzoate | 2 | 92 |

| 4 | Phenyl benzoate | 0.5 | 98 |

| 5 | Benzyl benzoate | 1 | 96 |

| 6 | Methyl cinnamate | 1 | 94 |

| 7 | Ethyl acetate (B1210297) | 2 | 90 |

| 8 | Methyl 4-chlorobenzoate | 0.5 | 99 |

| 9 | Ethyl nicotinate | 1.5 | 93 |

| 10 | Diethyl phthalate | 2 | 91 (as phthalic acid) |

Experimental Protocol for Ester Hydrolysis:

-

To a suspension of the ester (2 mmol) in dried tetrahydrofuran (10 mL), add this compound (2.4 mmol).

-

Stir the reaction mixture at room temperature for the time indicated in the table above (monitoring by TLC is recommended).

-

Upon completion, evaporate the solvent to dryness under reduced pressure.

-

Dissolve the residue in distilled water (15 mL).

-

Acidify the aqueous solution to pH 3 by the dropwise addition of concentrated hydrochloric acid.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under high vacuum to a constant mass. Alternatively, the product can be extracted with an appropriate organic solvent.

Reaction Workflow for Ester Hydrolysis:

Caption: Workflow for the hydrolysis of esters using this compound.

Hydrolysis of Nitriles to Primary Amides

Alkali metal trimethylsilanolates can effectively hydrolyze nitriles to primary amides under non-aqueous conditions.[7] The reaction is believed to proceed through the nucleophilic addition of the silanolate to the nitrile carbon, followed by protonation during workup to yield the amide. A key advantage of this method is that the reaction often stops at the amide stage without significant over-hydrolysis to the carboxylic acid.[7]

Quantitative Data for Nitrile Hydrolysis (using Potassium Trimethylsilanolate):

The following data for the conversion of nitriles to amides was reported using potassium trimethylsilanolate, which exhibits similar reactivity to the sodium salt.[7]

| Entry | Nitrile Substrate | Solvent | Time (h) | Yield (%) |

| 1 | Benzonitrile | Toluene | 2 | 85 |

| 2 | 4-Chlorobenzonitrile | Toluene | 1 | 90 |

| 3 | 4-Methoxybenzonitrile | Toluene | 3 | 88 |

| 4 | Phenylacetonitrile | THF | 4 | 82 |

| 5 | Cinnamonitrile | Toluene | 2 | 75 |

| 6 | 2-Fluorobenzonitrile | Toluene | 1.5 | 89 |

| 7 | 3-Fluorobenzonitrile | Toluene | 1.5 | 91 |

| 8 | 4-Fluorobenzonitrile | Toluene | 1.5 | 92 |

Experimental Protocol for Nitrile Hydrolysis:

-

Dissolve the nitrile (1 mmol) and this compound (2 mmol) in anhydrous toluene (5 mL).

-

Heat the reaction mixture to reflux until the nitrile is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter the resulting precipitate.

-

Wash the precipitate with anhydrous solvent (e.g., toluene or THF).

-

Pour the collected solid into water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the primary amide.

Reaction Pathway for Nitrile Hydrolysis:

Caption: Pathway for the conversion of nitriles to primary amides.

Role as a Base in Cross-Coupling Reactions

This compound also serves as an effective base in various transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation.[8] In these reactions, its primary role is to deprotonate a nucleophile (e.g., an alcohol or amine), generating a more reactive species for the catalytic cycle.

Ullmann-Type C-O Coupling Reaction

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds. In the synthesis of diaryl ethers, this compound can be used as a base to deprotonate the phenol, generating a phenoxide that then participates in the catalytic cycle.

Generalized Catalytic Cycle for Ullmann C-O Coupling:

Caption: Catalytic cycle for the Ullmann C-O coupling reaction.

Applications in Drug Development

The mild and selective nature of this compound makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its ability to effect transformations on substrates with sensitive functional groups is particularly advantageous in multi-step syntheses. While specific examples in publicly available drug master files are proprietary, its utility is demonstrated in the synthesis of complex natural products and designed molecules with biological activity. For instance, its application in the selective cleavage of ester protecting groups without affecting other sensitive functionalities is a key strategy in the late stages of complex molecule synthesis.

Conclusion

This compound is a highly effective and versatile nucleophilic reagent with broad applications in organic synthesis. Its ability to act as a soluble hydroxide equivalent in non-aqueous media allows for the efficient and mild hydrolysis of esters and nitriles. Furthermore, its utility as a base in transition metal-catalyzed cross-coupling reactions expands its synthetic potential. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling the effective implementation of this powerful reagent in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. トリメチルシラノール酸ナトリウム 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

Theoretical Insights into the Reaction Mechanisms of Sodium Trimethylsilanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trimethylsilanolate (NaOTMS) is a versatile and potent nucleophilic reagent increasingly utilized in organic synthesis, particularly for the cleavage of esters and other functional groups under mild conditions. Its efficacy in sensitive and complex molecular architectures, prevalent in pharmaceutical development, has driven interest in the underlying reaction mechanisms. This technical guide provides an in-depth exploration of the theoretical calculations governing the reaction pathways of this compound. It summarizes the current understanding of the competing BAL2 (SN2-type) and BAC2 (tetrahedral) mechanisms in ester saponification, presents detailed experimental protocols for its synthesis and application, and outlines the computational methodologies employed in its study. While definitive comparative theoretical data on the primary reaction mechanisms remains an area for future research, this guide synthesizes the available experimental evidence and related computational studies to provide a comprehensive resource for professionals in the field.

Introduction

This compound, NaOSi(CH3)3, has emerged as a superior alternative to traditional bases like sodium hydroxide (B78521) for a variety of chemical transformations. Its solubility in organic solvents allows for homogeneous reaction conditions, and it often provides higher yields and cleaner reactions with sensitive substrates.[1] A key application of NaOTMS is the saponification of esters, a fundamental reaction in organic synthesis and crucial for deprotection strategies in the synthesis of complex molecules and active pharmaceutical ingredients.[2]

Understanding the mechanistic underpinnings of NaOTMS reactivity is paramount for optimizing reaction conditions and predicting outcomes with novel substrates. Experimental studies have proposed two primary competing pathways for the saponification of esters: a bimolecular substitution at the alkyl carbon (BAL2) and a bimolecular addition to the acyl carbon (BAC2).[1][2] This guide delves into the theoretical basis for these mechanisms, supported by available computational and experimental data.

Theoretical Calculations of Reaction Mechanisms

A definitive, comparative theoretical study quantifying the activation barriers of the BAL2 and BAC2 mechanisms for the reaction of this compound with esters is not extensively covered in the current body of peer-reviewed literature. However, based on experimental observations and computational studies of related systems, a robust theoretical framework can be constructed.

Proposed Reaction Pathways for Ester Saponification

The reaction of this compound with an ester (RCOOR') is generally understood to proceed via one of two pathways, largely dependent on the nature of the R' group.[1][2]

2.1.1. The BAL2 (SN2-Type) Mechanism

This pathway involves a nucleophilic attack by the trimethylsilanolate anion on the alkyl carbon (Cα) of the ester's alkoxy group, with the carboxylate anion acting as the leaving group. This is an SN2-type reaction.[2]

-

Favored by: Primary and secondary alkyl groups (R') that are sterically unhindered and susceptible to backside attack.

-

Not observed with: Tertiary alkyl groups, as they are too sterically hindered for an SN2 reaction.[2] This is supported by experimental evidence where esters of tertiary alcohols do not react under standard conditions.[2]

2.1.2. The BAC2 (Tetrahedral Intermediate) Mechanism

In this mechanism, the trimethylsilanolate anion acts as a nucleophile attacking the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide (R'O-) to form a trimethylsilyl (B98337) ester, which is subsequently hydrolyzed to the carboxylic acid.[2]

-

Favored by: Esters where the R' group is a poor substrate for SN2 attack, such as with phenyl or other aryl esters. The stability of the resulting phenoxide leaving group facilitates this pathway.[2]

Computational Modeling Approach

While a direct comparative study is lacking, theoretical investigations into the reactivity of this compound in other contexts provide a blueprint for how the ester saponification mechanisms could be modeled.

Computational Details from a Related System:

In a study on palladium-catalyzed silyl (B83357) transfer, this compound was modeled as a dimeric activator. The following computational parameters were used:

| Parameter | Specification |

| Geometry Optimization | B3LYP-D3BJ functional with the def2-SVP basis set |

| Energy Calculation | ωB97X-D functional with the def2-TZVP basis set |

| Solvent Model | SMD (DCE) |

Table 1: Computational parameters used for modeling a reaction involving a this compound dimer.[3]

A theoretical investigation comparing the BAL2 and BAC2 pathways would involve locating the transition state structures for both the SN2 attack on the alkyl carbon and the formation of the tetrahedral intermediate at the acyl carbon. The Gibbs free energies of activation (ΔG‡) for each pathway would then be calculated to determine the kinetically favored route for different ester substrates.

The logical workflow for such a computational study is outlined below.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in a laboratory setting.

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of hexamethyldisiloxane (B120664) with sodium hydroxide.[2]

Procedure:

-

To a stirred solution of 16.24 g (0.1 mol) of hexamethyldisiloxane in 100 cm³ of 1,2-dimethoxyethane (B42094) (DME), add 8.0 g (0.2 mol) of sodium hydroxide.[2]

-

Stir the reaction mixture vigorously at reflux temperature for 72 hours.[2]

-

After cooling, filter the mixture and wash the crude residue with 2 x 50 cm³ of boiling DME.[2]

-

Evaporate the filtrate and washings to dryness.[2]

-

Azeotropically dry the crude product with 2 x 100 cm³ of toluene (B28343) to obtain this compound as a white, hygroscopic solid.[2]

The following diagram illustrates the synthesis workflow.

General Protocol for Ester Saponification

The following is a general procedure for the cleavage of esters using this compound.[2]

Procedure:

-

Suspend the ester (2 mmol) in dried tetrahydrofuran (B95107) (THF).[2]

-

Add this compound (2.4 mmol, 1.2 equivalents).[2]

-

Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate and should be monitored (e.g., by TLC).[2]

-

After the reaction is complete, evaporate the mixture to dryness.[2]

-

Add distilled water to the residue.[2]

-

Acidify the aqueous solution to a pH of 3.0 by the dropwise addition of concentrated hydrochloric acid.[2]

-

Isolate the carboxylic acid product by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).[2]

-

Purify the crude product as necessary (e.g., by preparative chromatography).[2]

Data Presentation

The following table summarizes the reaction conditions and yields for the saponification of various esters using sodium and potassium trimethylsilanolate, as reported by Lovrić et al.[2]

| Entry | Ester Substrate (RCOOR') | Reagent | Solvent | Time (h) | Yield (%) |

| 1 | Methyl Benzoate | NaOTMS | THF | 1 | 97 |

| 2 | Ethyl Benzoate | NaOTMS | THF | 3 | 92 |

| 3 | tert-Butyl Benzoate | NaOTMS | THF | 24 | 0 |

| 4 | Phenyl Benzoate | NaOTMS | THF | 70 | 75 |

| 5 | Methyl 3-phenylpropanoate | NaOTMS | THF | 0.5 | 98 |

| 6 | Ethyl Cinnamate | NaOTMS | THF | 2 | 96 |

| 7 | Methyl Benzoate | KOTMS | THF | 1 | 90 |

Table 2: Reaction conditions and yields for the saponification of various esters with sodium and potassium trimethylsilanolate.[2]

Conclusion

This compound is a highly effective reagent for the saponification of esters, proceeding primarily through two proposed mechanisms: BAL2 and BAC2. While experimental evidence provides a strong basis for the factors favoring each pathway, a comprehensive theoretical study with quantitative data on the activation barriers is needed to fully elucidate the mechanistic landscape. The experimental protocols provided herein offer a practical guide for the synthesis and application of this valuable reagent. Further computational research in this area will undoubtedly contribute to a more predictive understanding of its reactivity, aiding in the strategic design of synthetic routes for complex molecules in pharmaceutical and materials science.

References

The Dawn of Sila-Alkalinity: A Technical Guide to the Discovery and First Synthesis of Alkali Metal Trimethylsilanolates

For Immediate Release

This whitepaper provides a comprehensive technical overview of the seminal discoveries and initial synthetic routes toward alkali metal trimethylsilanolates. Aimed at researchers, scientists, and professionals in drug development, this document details the historical context, foundational synthetic methodologies, and key quantitative data associated with these versatile organosilicon reagents.

Introduction: The Advent of a New Class of Reagents

The mid-20th century marked a significant expansion in the field of organosilicon chemistry. While the first trialkylsilanol was reported by Albert Ladenburg as early as 1872, who also prepared sodium triethylsilanolate, it was the work of Frank C. Whitmore and his contemporaries that ushered in the era of trimethylsilanolates.[1] In 1946, Whitmore first described the preparation of trimethylsilanol (B90980) itself, a critical precursor to its alkali metal salts.[1] This pioneering work laid the groundwork for the development of a new class of reagents that would find widespread application in organic synthesis.

This guide chronicles the initial syntheses of the lithium, sodium, potassium, rubidium, and cesium salts of trimethylsilanol, providing a detailed look at the experimental approaches that first brought these compounds to the forefront of chemical research.

The First Syntheses: A Chronological Overview

The discovery and synthesis of the alkali metal trimethylsilanolates occurred in a stepwise fashion, with each new salt expanding the synthetic chemist's toolkit.

-

Sodium Trimethylsilanolate (NaOSiMe₃): Following his preparation of trimethylsilanol, Whitmore reported the first synthesis of this compound in 1946. He achieved this transformation through two primary methods: the reaction of hexamethyldisiloxane (B120664) with sodium metal in dry xylene, and the reaction of hexamethyldisiloxane with an aqueous solution of sodium hydroxide (B78521).[1]

-

Potassium Trimethylsilanolate (KOSiMe₃): The first use of potassium trimethylsilanolate in a reaction was described by Schmidt and Schmidbaur in 1962. However, a detailed experimental procedure for its synthesis was not published until 1968 by Tikhonov and his colleagues. Their method involved the reaction of hexamethyldisiloxane with aqueous potassium hydroxide.[1]

-

Lithium Trimethylsilanolate (LiOSiMe₃): The lithium analog was introduced in 1963 by Dietmar Seyferth and David L. Alleston. Their approach utilized the cleavage of the Si-O-Si bond in hexamethyldisiloxane with methyllithium, a method that provided a convenient route to this highly reactive reagent.[1]

-

Rubidium (RbOSiMe₃) and Cesium (CsOSiMe₃) Trimethylsilanolates: The heavier alkali metal trimethylsilanolates were first prepared in 1964 by Arnold and his co-workers. Their synthesis involved the direct reaction of trimethylsilanol with the elemental rubidium and cesium metals.[1]

Synthetic Pathways: A Visual Representation

The foundational syntheses of alkali metal trimethylsilanolates can be categorized into three main pathways, as illustrated in the diagram below.

Caption: Key synthetic routes to alkali metal trimethylsilanolates.

Quantitative Data Summary

The following table summarizes the available quantitative data for the first and subsequent representative syntheses of alkali metal trimethylsilanolates. It is important to note that detailed quantitative data from the initial publications of the 1940s-1960s are not always readily available in modern databases.

| Compound | First Synthesis Reference (Year) | Starting Materials | Solvent(s) | Yield (%) | Melting Point (°C) |

| Lithium Trimethylsilanolate | Seyferth & Alleston (1963)[1] | Hexamethyldisiloxane, Methyllithium | Not Specified in abstract | N/A | N/A |

| Modern Example (Patent CN102491993B) | Hexamethyldisiloxane, Lithium Hydroxide Monohydrate | Cyclohexane, Ethanol (B145695) | 90-93 | N/A | |

| This compound | Whitmore (1946)[1] | Hexamethyldisiloxane, Sodium metal | Dry Xylene | N/A | N/A |

| Whitmore (1946)[1] | Hexamethyldisiloxane, aq. Sodium Hydroxide | Water | N/A | N/A | |

| Modern Example (ResearchGate) | Hexamethyldisiloxane, Sodium Hydroxide | 1,2-Dimethoxyethane | 49.8 | >395 | |

| Potassium Trimethylsilanolate | Tikhonov et al. (1968)[1] | Hexamethyldisiloxane, aq. Potassium Hydroxide | Water | N/A | N/A |

| Modern Example (Patent CN105330684A) | Hexamethyldichlorosilane, Potassium Hydroxide | None (reflux) | >99 | 135-138 | |

| Modern Example (ResearchGate) | Hexamethyldisiloxane, Potassium Hydroxide | 1,2-Dimethoxyethane | 20.6 | Decomposes >134 | |

| Rubidium Trimethylsilanolate | Arnold et al. (1964)[1] | Trimethylsilanol, Rubidium metal | N/A | N/A | N/A |

| Cesium Trimethylsilanolate | Arnold et al. (1964)[1] | Trimethylsilanol, Cesium metal | N/A | N/A | N/A |

Experimental Protocols

The following section provides detailed methodologies for key synthetic preparations of alkali metal trimethylsilanolates, based on both historical descriptions and modern, optimized procedures.

Synthesis of this compound (Modern Procedure)

Reference: Based on the procedure described in Croat. Chem. Acta 80 (1) 109–115 (2007).

Materials:

-

Hexamethyldisiloxane (16.24 g, 0.1 mol)

-

Sodium hydroxide (8.0 g, 0.2 mol)

-

1,2-Dimethoxyethane (DME) (100 cm³)

Procedure:

-

To a stirred solution of hexamethyldisiloxane in DME, add sodium hydroxide.

-

The reaction mixture is vigorously stirred at reflux temperature for 72 hours.

-

After cooling, the mixture is filtered, and the crude residue is washed with two 50 cm³ portions of boiling DME.

-

The filtrate and washings are combined and evaporated to dryness.

-

The crude product is azeotropically dried with two 100 cm³ portions of toluene to yield this compound as an almost white hygroscopic solid.

-

Yield: 11.18 g (49.8%)

-

Synthesis of Potassium Trimethylsilanolate (High-Purity Modern Procedure)

Reference: Based on the procedure described in patent CN105330684A.

Materials:

-

Hexamethyldichlorosilane (109 kg)

-

Potassium hydroxide (56 kg)

-

Nitrogen gas

Procedure:

-

Charge a stirring kettle with hexamethyldichlorosilane.

-

Introduce nitrogen at a flow rate of 1 L/min for 0.5 hours while stirring.

-

Add potassium hydroxide while continuing to stir.

-

Heat the mixture to reflux at 100 °C for 10 hours, with continuous water separation.

-

Discharge the material into a centrifugal spray drying oven.

-

Centrifuge and spray-dry at 3000 rpm and 100 °C for 5 hours to obtain potassium trimethylsilanolate as a white crystalline solid.

-

Purity: 99.99%

-

Synthesis of Lithium Trimethylsilanolate (Modern Procedure)

Reference: Based on the procedure described in patent CN102491993B.

Materials:

-

Hexamethyldisiloxane (16.6 g)

-

Lithium hydroxide monohydrate (4.2 g)

-

Cyclohexane (40 g)

-

Absolute ethanol (50 g)

-

Nitrogen gas

Procedure:

-

In a four-necked flask equipped with a water separator, condenser, and mechanical stirrer, combine lithium hydroxide monohydrate, hexamethyldisiloxane, cyclohexane, and absolute ethanol.

-

Heat the mixture to reflux under a nitrogen atmosphere for 35 hours, maintaining vigorous stirring (120 rpm).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid product.

-

Dry the solid at 80 °C under a vacuum of 0.1 MPa for 2.5 hours to yield lithium trimethylsilanolate as a white solid.

-

Yield: 8.9 g (93%)

-

Conclusion

The discovery and initial synthesis of alkali metal trimethylsilanolates in the mid-20th century were pivotal moments in the advancement of organosilicon chemistry. The pioneering work of Whitmore, Seyferth, Tikhonov, and Arnold provided the chemical community with a versatile set of reagents that continue to be indispensable in modern organic synthesis. While the original experimental accounts may lack the detailed quantitative data common in contemporary research, the foundational pathways they established remain central to the production of these valuable compounds. The modern procedures outlined in this guide demonstrate the enduring legacy of these early discoveries, offering efficient and high-yield routes to these important synthetic tools.

References

Methodological & Application

Application Notes: Ester Cleavage via Sodium Trimethylsilanolate

Introduction

Sodium trimethylsilanolate (NaOTMS) has emerged as a powerful and versatile reagent for the efficient cleavage of a wide range of esters to their corresponding carboxylic acids under mild conditions.[1][2][3] This method offers a valuable alternative to traditional saponification procedures that often require harsh conditions, such as high temperatures and strong aqueous bases, which can be detrimental to sensitive functional groups.[1] The use of this compound is particularly advantageous in the synthesis of complex molecules, including pharmaceuticals and natural products, where functional group tolerance is paramount.[4]

Mechanism of Action

The cleavage of esters by this compound can proceed through two primary mechanisms, depending on the nature of the ester. For most alkyl esters, the reaction is believed to follow a BAL2 (bimolecular acyl-oxygen cleavage) pathway.[5] In this mechanism, the trimethylsilanolate anion acts as a potent nucleophile, attacking the alkyl group of the ester in an SN2-type reaction, leading to the formation of a carboxylate salt and trimethylsilyl (B98337) ether.

For phenyl esters and other esters with good leaving groups, a BAC2 (bimolecular acyl-oxygen cleavage) mechanism is also possible.[1][5] This pathway involves the nucleophilic attack of the trimethylsilanolate anion on the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to the carboxylate salt and a trimethylsilyl ether of the corresponding phenol (B47542) or alcohol.

Advantages of this compound

-

Mild Reaction Conditions: Ester cleavage with this compound is typically carried out at room temperature in an aprotic solvent such as tetrahydrofuran (B95107) (THF), making it suitable for substrates with sensitive functional groups.[1][2][3]

-

High Yields: The reaction generally provides high to quantitative yields of the corresponding carboxylic acids.[1][2][3]

-

Broad Substrate Scope: A wide variety of esters, including methyl, ethyl, benzyl, and allyl esters of both aliphatic and aromatic carboxylic acids, can be effectively cleaved.[1]

-

Chemoselectivity: this compound exhibits good chemoselectivity, often allowing for the cleavage of esters in the presence of other functional groups that might be sensitive to traditional hydrolytic conditions.[5]

Limitations

-

Steric Hindrance: Esters of tertiary alcohols are generally resistant to cleavage by this compound under standard conditions.[1]

-

Racemization: In the case of chiral esters, particularly those of amino acids, there is a risk of racemization.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the cleavage of various esters using this compound in tetrahydrofuran (THF) at room temperature.[1]

| Entry | Ester Substrate | R Group | R' Group | Time (h) | Yield (%) |

| 1 | Methyl benzoate | Phenyl | Methyl | 3 | 92 |

| 2 | Ethyl benzoate | Phenyl | Ethyl | 3 | 92 |

| 3 | n-Butyl benzoate | Phenyl | n-Butyl | 6 | 90 |

| 4 | t-Butyl benzoate | Phenyl | t-Butyl | 24 | <5 |

| 5 | Allyl benzoate | Phenyl | Allyl | 0.5 | 95 |

| 6 | Benzyl benzoate | Phenyl | Benzyl | 0.5 | 98 |

| 7 | Phenyl benzoate | Phenyl | Phenyl | 0.5 | 70 |

| 8 | Methyl heptanoate | n-Hexyl | Methyl | 3 | 94 |

| 9 | Ethyl heptanoate | n-Hexyl | Ethyl | 3 | 95 |

| 10 | Benzyl N-Cbz-L-leucinate | N-Cbz-L-leucyl | Benzyl | 0.5 | 96 |

| 11 | Benzyl N-Cbz-L-isoleucinate | N-Cbz-L-isoleucyl | Benzyl | 0.5 | 95 |

| 12 | Benzyl N-Cbz-L-phenylalaninate | N-Cbz-L-phenylalanyl | Benzyl | 0.5 | 98 |

Experimental Protocols

1. Preparation of this compound

This protocol describes the synthesis of this compound from hexamethyldisiloxane (B120664) and sodium hydroxide (B78521).[1]

Materials:

-

Hexamethyldisiloxane

-

Sodium hydroxide (NaOH)

-

1,2-Dimethoxyethane (B42094) (DME), anhydrous

-

Toluene (B28343), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a stirred solution of hexamethyldisiloxane (0.1 mol) in 100 cm³ of anhydrous 1,2-dimethoxyethane (DME), add sodium hydroxide (0.2 mol).[1]

-

Vigorously stir the reaction mixture at reflux temperature for 72 hours.[1]

-

After cooling to room temperature, filter the mixture and wash the crude residue with 2 x 50 cm³ of boiling DME.[1]

-

Combine the filtrate and washings and evaporate to dryness under reduced pressure.[1]

-

Azeotropically dry the crude product with 2 x 100 cm³ of toluene to obtain this compound as a white, hygroscopic solid.[1]

2. Protocol for Ester Cleavage using this compound

This protocol provides a general procedure for the cleavage of esters to their corresponding carboxylic acids.[1]

Materials:

-

Ester substrate

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (for extraction, if necessary)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus or separatory funnel

Procedure:

-